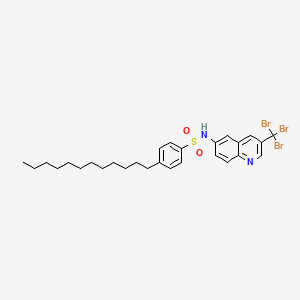

4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide

Description

Properties

CAS No. |

457068-87-0 |

|---|---|

Molecular Formula |

C28H35Br3N2O2S |

Molecular Weight |

703.4 g/mol |

IUPAC Name |

4-dodecyl-N-[3-(tribromomethyl)quinolin-6-yl]benzenesulfonamide |

InChI |

InChI=1S/C28H35Br3N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-16-26(17-14-22)36(34,35)33-25-15-18-27-23(20-25)19-24(21-32-27)28(29,30)31/h13-21,33H,2-12H2,1H3 |

InChI Key |

MUEOTPJKOQKAHR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC(=CN=C3C=C2)C(Br)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Tribromomethyl Group: The tribromomethyl group can be introduced via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).

Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the quinoline derivative with benzenesulfonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The tribromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more bromine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like thiols or amines in polar solvents.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological systems due to its unique structural features.

Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The tribromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The quinoline core can intercalate with DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Key Structural Analogues:

Compound 17 (3-[4-(3-sulfamoylphenyl)quinolin-6-yl]benzenesulfonamide): Features dual sulfonamide groups on the benzene and quinoline rings. Exhibits antiplasmodial activity (Pf3D7 IC₅₀: 0.79 μM) with moderate selectivity (SI > 10) .

Compound IIIa ((E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide): Includes a methoxystyryl group and chlorine substitution.

Compound 8d ((E)-N-cyclopropyl-3-(6-(5-((2,4-difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl)quinolin-4-yl)acrylamide): Contains a cyclopropyl-acrylamide chain and difluorophenyl sulfonamide. Synthesized with a 21% yield, highlighting challenges in coupling bulky substituents .

Structural Comparison Table:

Biological Activity

4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide is an organic compound that integrates a hydrophobic dodecyl chain, a quinoline moiety, and a benzenesulfonamide group. This unique structure suggests potential applications in medicinal chemistry, particularly due to its anticipated biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 703.4 g/mol. The presence of both hydrophobic and polar functional groups enhances its solubility and biological interactions, making it a candidate for various biological applications.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group may interact with enzymes or receptors, potentially inhibiting their activity.

- DNA Interaction : The quinoline core can intercalate into DNA, affecting transcription and replication processes.

- Covalent Bonding : The tribromomethyl group can form covalent bonds with nucleophilic sites on proteins, modulating their function.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. Derivatives of quinoline are particularly noted for their:

- Antimicrobial Properties : Compounds have shown effectiveness against various bacterial strains.

- Anticancer Activity : Studies have revealed that quinoline-based compounds can inhibit cell proliferation in various cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) and IGR39 (malignant melanoma) .

Case Studies and Research Findings

- Anticancer Studies : A study evaluating benzenesulfonamide derivatives demonstrated that certain compounds significantly reduced cell colony formation in MDA-MB-231 cells. The most active compounds achieved over 50% reduction in cell viability at specific concentrations .

- Antimicrobial Activity : Quinoline derivatives have been extensively studied for their antimicrobial properties. The presence of the sulfonamide group enhances the interaction with bacterial enzymes, leading to effective inhibition .

- Inflammation Modulation : Research on related compounds has indicated potential roles in modulating inflammatory pathways, particularly through inhibition of the NLRP3 inflammasome .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Methyl-N-(3-bromoquinolin-6-yl)benzenesulfonamide | Methyl instead of dodecyl | Moderate antimicrobial | Lacks hydrophobic properties |

| 3-Tribromomethylquinoline | Quinoline with tribromomethyl | Anticancer activity | No sulfonamide functionality |

| Dodecylsulfamoylquinoline | Dodecyl chain and quinoline | Antimicrobial properties | Lacks tribromomethyl group |

The unique combination of both the long hydrophobic dodecyl chain and the tribromomethyl group in this compound enhances its solubility and biological interactions compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide to ensure high purity and yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as Friedländer condensation for quinoline core formation, followed by sulfonamide coupling. Key steps include:

- Quinoline Core Synthesis : Use aniline derivatives and ketones under acidic/basic catalysis to form the quinoline backbone .

- Sulfonamide Coupling : React the quinoline intermediate with a benzenesulfonamide derivative under controlled pH (e.g., using NaH or K₂CO₃ as a base) .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final compound. Monitor purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and connectivity. For example, the tribromomethyl group on quinoline appears as a singlet in ¹H NMR (~δ 4.5–5.0 ppm) .

- FTIR : Validate functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

- X-ray Crystallography : Resolve 3D conformation, particularly for sterically hindered regions like the dodecyl chain and tribromomethyl group .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the inhibitory activity of this compound against potential kinase targets (e.g., PI3Kα/mTOR)?

- Methodological Answer :

- Kinase Inhibition Assays : Use recombinant PI3Kα/mTOR enzymes in a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. Pre-incubate the compound with the kinase, then add ATP and a substrate peptide. Measure IC₅₀ values via dose-response curves (typical range: 1–100 nM for potent inhibitors) .

- Selectivity Profiling : Screen against a panel of 50+ kinases (e.g., RIP2, VEGFR) to assess off-target effects. Use ATP-competitive controls (e.g., GSK2126458 for PI3K/mTOR) .

Q. What strategies are recommended for analyzing contradictory data in the compound’s biological activity across different cell lines (e.g., IL6 modulation)?

- Methodological Answer :

- Contextual Variables : Assess cell-specific factors such as receptor expression (e.g., NOD1/2 for RIP2 pathway involvement) or metabolic differences (e.g., CYP450 activity affecting compound stability) .

- Dose-Response Curves : Test a broad concentration range (e.g., 0.1–100 µM) to identify biphasic effects, as seen in IL6 modulation studies .

- Pathway Mapping : Use RNA-seq or phosphoproteomics to identify downstream nodes (e.g., NF-κB vs. JAK/STAT) that may explain divergent IL6 responses .

Q. How can molecular docking studies predict the binding mode of this compound with PI3Kα or mTOR?

- Methodological Answer :

- Template Selection : Use crystal structures of PI3Kα (PDB: 4L23) or mTOR (PDB: 4JSV) for docking. Align the compound’s tribromomethyl group with hydrophobic pockets (e.g., mTOR’s FRB domain) .

- Scoring Functions : Compare binding energies (ΔG) with known inhibitors (e.g., GSK2126458). Prioritize poses with hydrogen bonds to hinge regions (e.g., Val851 in PI3Kα) .

- Validation : Cross-validate with mutagenesis (e.g., PI3Kα H1047R mutant) to confirm critical interactions .

Q. What approaches are used to establish structure-activity relationships (SAR) for optimizing this compound’s potency?

- Methodological Answer :

- Analog Synthesis : Modify the dodecyl chain length (C8–C16) and tribromomethyl group (e.g., replace with CF₃ or CH₂Cl) to assess hydrophobicity and steric effects .

- Biological Testing : Corrogate IC₅₀ values (kinase assays) and logP (HPLC) to identify optimal substituents. For example, pazopanib’s indazole-pyrimidine scaffold highlights the importance of planar heterocycles for VEGFR binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.